3-(1H-1,2,4-triazol-3-yl)propanal
Description
3-(1H-1,2,4-Triazol-3-yl)propanal is a triazole-containing aldehyde with the molecular formula C₅H₇N₃O. Its structure features a 1,2,4-triazole ring attached to a propanal backbone via a methylene group. The aldehyde functional group confers high reactivity, enabling participation in nucleophilic additions, condensations, and redox reactions. Triazole derivatives are widely explored for their biological activities, including antifungal, antimalarial, and enzyme-inhibitory properties .
Properties
CAS No. |
2229541-79-9 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation and Electrophilic Substitution
The 3-position of 1,2,4-triazole can undergo nucleophilic substitution under basic conditions. For instance, the methylation of 1,2,4-triazole using chloromethane and potassium hydroxide in ethanol demonstrates the feasibility of alkylation. Adapting this approach, propanal precursors (e.g., 3-bromopropanal) could theoretically react with the triazole anion. However, the aldehyde’s electrophilicity necessitates protection (e.g., acetal formation) to prevent side reactions.
Lithium-Mediated Deprotonation and Carbonyl Insertion
The use of lithium diisopropylamide (LDA) to deprotonate 1-methyl-1,2,4-triazole, followed by carboxylation with CO₂, highlights a pathway for introducing carbonyl groups. By substituting CO₂ with an aldehyde synthon (e.g., DMF as a formylating agent), this method could be modified to install the propanal chain.
Oxidation of Propanol Derivatives
Secondary Alcohol Oxidation
Synthesizing 3-(1H-1,2,4-triazol-3-yl)propan-1-ol followed by oxidation represents a viable route. Oxidation reagents such as pyridinium chlorochromate (PCC) or Swern conditions (oxalyl chloride/DMSO) could convert the alcohol to an aldehyde without over-oxidation to carboxylic acids. The patent EP0618198A1 employs similar logic in synthesizing fluconazole’s diol intermediate, which is subsequently functionalized.
Epoxide Opening and Oxidation
Epoxide intermediates, as described in fluconazole synthesis, could be adapted. Reacting 1,2,4-triazole with glycidol (2,3-epoxypropanol) under acidic conditions would yield a propanol derivative, which is then oxidized to propanal. Regioselectivity in epoxide opening must be controlled to ensure the correct stereochemistry.
Protection-Deprotection Strategies
Silane and Bromine Protection
The patent CN113651762A utilizes 5-bromo or 5-trimethylsilyl groups to protect the triazole during functionalization. Applying this strategy, the 1-position of 1,2,4-triazole could be protected (e.g., with a trimethylsilyl group) to direct alkylation to the 3-position. After propanal chain introduction, deprotection would yield the target compound.
Acetal Protection of Aldehyde
To prevent aldehyde reactivity during synthesis, temporary protection as an acetal (e.g., using ethylene glycol) is advisable. Post-alkylation, acidic hydrolysis would regenerate the aldehyde.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Nucleophilic Alkylation | KOH, ethanol, 3-bromopropanal (protected) | Straightforward if protected | Aldehyde protection adds steps |
| LDA-Mediated Formylation | LDA, DMF, THF, -78°C | High regioselectivity | Low temperatures required |
| Epoxide Oxidation | H₂SO₄, glycidol, PCC | Scalable | Regioselectivity control needed |
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(1H-1,2,4-triazol-3-yl)propanoic acid.
Reduction: 3-(1H-1,2,4-triazol-3-yl)propanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-triazol-3-yl)propanal involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, such as those involved in cell division and growth . The triazole ring’s ability to form hydrogen bonds and interact with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Aldehyde vs. Ketone
- 3-(1H-1,2,4-Triazol-3-yl)propanal : The aldehyde group (-CHO) is highly electrophilic, making it reactive in nucleophilic additions (e.g., forming Schiff bases). This reactivity is advantageous in drug design for covalent binding or prodrug activation.
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (): The ketone group (-CO-) is less reactive than aldehydes, favoring stability over reactivity. Ketones are more resistant to oxidation, which may enhance pharmacokinetic stability in therapeutic applications.
Aldehyde vs. Ester
- Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate (): The ester group (-COOCH₃) is hydrolytically stable under physiological conditions but can undergo enzymatic cleavage.
Aldehyde vs. Amide
Triazole Ring Substitution
- CF₃ and Halogen Groups : In 1H-1,2,4-triazol-3-yl benzenesulfonamides (), CF₃ at position 5 of the triazole and halogens at position 4' of the benzene ring enhance antimalarial activity by improving ligand-enzyme interactions. This suggests that electron-withdrawing substituents on the triazole or adjacent groups could optimize bioactivity for this compound derivatives .
- Methyl Groups : 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline () demonstrates how alkyl substituents modulate solubility and steric effects. Methyl groups may reduce reactivity but improve metabolic stability.
Toxicity Profiles
- Rodenticidal Activity: 2-Cyano-N-(1H-1,2,4-triazol-3-yl)acetamide (LD₅₀ = 391.7 mg/kg) and its ethyl ester derivative (LD₅₀ = 160.6 mg/kg) () show that functional group modifications significantly alter toxicity. The ester’s lower LD₅₀ indicates higher potency, likely due to improved membrane permeability. Aldehydes, being more reactive, may exhibit higher acute toxicity but require careful optimization .
Physical and Analytical Data
Q & A
Q. Table 1: Representative Synthetic Routes
How are structural isomers of triazole-containing compounds characterized in research?
Basic
Isomer characterization relies on analytical chromatography (HPLC, SFC) and spectroscopic methods :
- SFC (Supercritical Fluid Chromatography) : Resolves enantiomers (e.g., retention times: 1.41 vs. 2.45 min for enantiomers 96 and 97) .
- ¹H/¹³C NMR : Identifies substituent positions (e.g., propanoate methyl protons at δ 1.2–1.4 ppm) .
- Mass spectrometry (ESIMS) : Confirms molecular ions (e.g., m/z 412.1 for compound 101) .
Q. Table 2: Isomer Characterization Data
| Compound | Retention Time (SFC) | Purity (%) | Key NMR Shifts |
|---|---|---|---|
| Enantiomer I | 1.41 min | >99% | δ 7.8 (triazole-H), δ 2.1 (CH₃) |
| Enantiomer II | 2.45 min | >99% | δ 7.8 (triazole-H), δ 2.1 (CH₃) |
What biological activities have been reported for triazole derivatives similar to this compound?
Basic
Triazole derivatives exhibit diverse bioactivities:
Q. Table 3: Bioactivity Profiles
| Compound | Activity | IC₅₀/LD₅₀ | Target Organism | Reference |
|---|---|---|---|---|
| Compound 3 (triazole-pyridine) | Rodenticidal | 160.6 mg/kg | Rattus norvegicus | |
| Compound 4a (S-substituted triazole) | Antimicrobial | MIC 31.25 µg/mL | P. aeruginosa |
How can structure-activity relationship (SAR) studies optimize the bioactivity of triazole-based compounds?
Advanced
SAR insights include:
- Substituent effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability .
- Stereochemistry : Enantiomers (e.g., 96 vs. 97) show differential activity due to chiral center interactions .
- Linker flexibility : Propanoate esters improve solubility vs. rigid cyclopropyl groups .
Q. Table 4: SAR Trends
| Modification | Bioactivity Impact | Example |
|---|---|---|
| N-Ethyl vs. N-Methyl | Lower MBC (62.5 vs. 125 µg/mL) | |
| Bromo-substitution | Increased rodenticidal potency |
What strategies resolve contradictions in reported bioactivity data of triazole derivatives?
Advanced
Address discrepancies via:
- Standardized assays : Use consistent microbial strains (e.g., ATCC controls) to minimize variability .
- Purity validation : Ensure >95% purity via SFC/HPLC to exclude inactive impurities .
- Structural confirmation : X-ray crystallography (e.g., SHELX-refined structures) resolves stereochemical ambiguities .
What methodological challenges exist in pharmacokinetic studies of triazole derivatives?
Advanced
Challenges include:
- Metabolic instability : Propanoate esters are prone to hydrolysis; cyclopropyl groups improve half-life .
- Tissue distribution : High logP (>1.1) may limit blood-brain barrier penetration .
- Toxicity mitigation : Histopathology reveals liver/kidney damage (e.g., necrosis in rodents), necessitating prodrug designs .
How do analytical method discrepancies impact the characterization of triazole compounds?
Advanced
Discrepancies arise from:
- Chromatographic conditions : SFC vs. HPLC retention times vary with mobile phase (e.g., CO₂/MeOH vs. acetonitrile) .
- Spectroscopic limits : Overlapping NMR signals (e.g., triazole vs. aromatic protons) require 2D techniques (COSY, HSQC) .
Q. Table 5: Method Comparison
| Method | Resolution | Application |
|---|---|---|
| SFC | High (enantiomers) | Chiral purity |
| ¹H NMR | Moderate | Substituent identification |
What mechanisms underlie the toxicity of triazole derivatives, and how can they be mitigated?
Advanced
Mechanisms include:
- Mitochondrial disruption : Triazoles inhibit electron transport chains, elevating AST/ALT levels .
- Renal toxicity : Vacuolar degeneration in kidney tubules correlates with urea/creatinine spikes .
Q. Mitigation strategies :
- Prodrugs : Mask reactive groups (e.g., ester-to-acid conversion) .
- Dose optimization : LD₅₀-guided dosing reduces non-target organ damage .
Q. Table 6: Toxicity Data
| Parameter | Compound 1 | Compound 3 |
|---|---|---|
| LD₅₀ (mg/kg) | 391.7 | 160.6 |
| AST Increase (%) | 220 | 180 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
